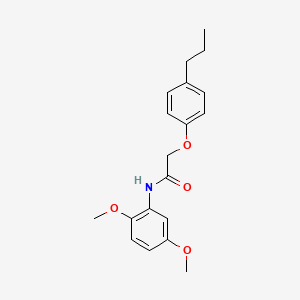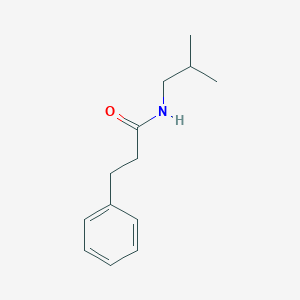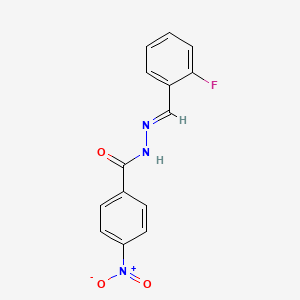![molecular formula C20H23N3O2 B5576714 (1S*,5R*)-3-[(2,8-dimethyl-4-quinolinyl)carbonyl]-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5576714.png)
(1S*,5R*)-3-[(2,8-dimethyl-4-quinolinyl)carbonyl]-3,9-diazabicyclo[3.3.2]decan-10-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S*,5R*)-3-[(2,8-dimethyl-4-quinolinyl)carbonyl]-3,9-diazabicyclo[3.3.2]decan-10-one is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.17902698 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Organic Chemistry
This compound represents a class of chemicals that have been explored for their unique structural and chemical properties. Research has shown the development of various bicyclic and tricyclic compounds, where the manipulation of the carbonyl group and the diazabicyclo structure plays a crucial role in synthetic strategies. For instance, studies have reported the synthesis of novel 3,7,9-triheterabicyclo[3.3.2]decan-10-ones, highlighting the chemical versatility and synthetic utility of such structures in organic synthesis (Garrison et al., 1993).
Catalysis and Enzyme Mimicry
Certain quinolinyl carbonyl compounds have been utilized in developing models for enzyme mimicry and catalysis. For example, a study on calcium-containing quinoprotein alcohol dehydrogenases used a similar quinolone structure to understand the catalytic mechanisms of these enzymes better. This research aids in developing efficient model systems for studying enzymatic processes (Itoh et al., 2000).
Material Science
In material science, the incorporation of quinolinyl carbonyl structures into polymers has been explored for their potential antibacterial properties. For example, the synthesis and characterization of cinchonidinyl-based acrylic and methacrylic homopolymers demonstrate the use of quinoline derivatives in creating materials with potential biomedical applications (Kumar et al., 2017).
Coordination Chemistry
The study of coordination polymers has also seen the use of quinolinyl carbonyl compounds. Research in this area focuses on the synthesis of complexes with specific stoichiometries and their potential applications in catalysis, sensor design, and material chemistry (Graham et al., 2000).
特性
IUPAC Name |
(1R,5R)-3-(2,8-dimethylquinoline-4-carbonyl)-3,9-diazabicyclo[3.3.2]decan-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-12-5-3-8-16-17(9-13(2)21-18(12)16)20(25)23-10-14-6-4-7-15(11-23)22-19(14)24/h3,5,8-9,14-15H,4,6-7,10-11H2,1-2H3,(H,22,24)/t14-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQJEJSZRCYVDP-HUUCEWRRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)N3CC4CCCC(C3)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)N3C[C@H]4CCC[C@H](C3)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]quinoxalin-2-amine](/img/structure/B5576647.png)

![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5576664.png)
![1-{[1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}-4-methylpiperidine](/img/structure/B5576676.png)
![3-(2-phenylpropyl)-8-(pyrazin-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5576680.png)

![1-{[(3S*,4R*)-3-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5576696.png)
![4-(4-morpholinyl)-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzamide](/img/structure/B5576701.png)
![methyl 4-(2-{[3-(4-ethoxyphenyl)-4-methyl-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5576703.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4-amine dihydrochloride](/img/structure/B5576709.png)

![5-[(1,3-benzothiazol-2-ylthio)methyl]-2-furohydrazide](/img/structure/B5576731.png)
![N-(2-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5576740.png)
